2,4-Dimethylbiphenyl-3-ol

Lipoxygenase Inhibition Multi-target Profiling Arachidonic Acid Cascade

2,4-Dimethylbiphenyl-3-ol (CAS 83451-68-7; synonym: 2,6-Dimethyl-3-phenylphenol; molecular formula C₁₄H₁₄O; exact mass 198.1045 g/mol) is a hydroxylated biphenyl derivative bearing two methyl substituents at the 2- and 4-positions and a phenolic hydroxyl at the 3-position of the biphenyl scaffold. The compound is commercially available from specialty chemical suppliers at a typical purity of 95%, with pricing for research-grade material (50 mg) at approximately €195.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
Cat. No. B13642702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbiphenyl-3-ol
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C2=CC=CC=C2)C)O
InChIInChI=1S/C14H14O/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3
InChIKeyBILVIMICBJCGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbiphenyl-3-ol (CAS 83451-68-7): Procurement-Relevant Identity, Physicochemical Profile, and Regulatory Context


2,4-Dimethylbiphenyl-3-ol (CAS 83451-68-7; synonym: 2,6-Dimethyl-3-phenylphenol; molecular formula C₁₄H₁₄O; exact mass 198.1045 g/mol) is a hydroxylated biphenyl derivative bearing two methyl substituents at the 2- and 4-positions and a phenolic hydroxyl at the 3-position of the biphenyl scaffold . The compound is commercially available from specialty chemical suppliers at a typical purity of 95%, with pricing for research-grade material (50 mg) at approximately €195 . Its structural features—a single phenolic hydroxyl ortho to one methyl group and para to the biphenyl linkage—confer a distinct hydrogen-bond donor capacity, moderate lipophilicity (predicted logP ~3.5–4.0 for the neutral phenol), and radical-scavenging potential that differentiates it from non-hydroxylated dimethylbiphenyl isomers such as 2,4-dimethylbiphenyl (CAS 4433-10-7, C₁₄H₁₄, MW 182.26) . The compound is indexed in the Medical Subject Headings (MeSH) vocabulary under the concept M0014961 as a bioactive biphenyl with defined enzyme inhibition and antioxidant properties [1].

Why 2,4-Dimethylbiphenyl-3-ol Cannot Be Replaced by Generic Dimethylbiphenyl Isomers or Simple Phenols


The hydroxyl group at the 3-position of 2,4-dimethylbiphenyl-3-ol is not a passive structural decoration; it is the primary pharmacophoric element responsible for the compound's documented lipoxygenase (LOX) inhibitory activity, radical-scavenging antioxidant function, and capacity to modulate cell differentiation pathways [1]. Non-hydroxylated dimethylbiphenyl isomers (e.g., 2,4-dimethylbiphenyl, CAS 4433-10-7; 2,4'-dimethylbiphenyl, CAS 611-61-0; 3,3'-dimethylbiphenyl, CAS 612-75-9) lack this phenolic -OH and consequently cannot engage in hydrogen-bonding interactions with the catalytic iron centre of lipoxygenases or donate hydrogen atoms to quench lipid peroxyl radicals [2]. Conversely, positional isomers such as 2,4'-dimethylbiphenyl-4-ol (CAS 857783-93-8) relocate the hydroxyl to the 4'-position, altering both the pKₐ of the phenol (due to different resonance stabilization of the phenoxide) and the spatial orientation of the H-bond donor relative to the biphenyl axis, which can profoundly affect enzyme binding-site complementarity . Furthermore, simply substituting with generic monophenolic antioxidants (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT) fails to recapitulate the biphenyl scaffold's capacity for pi-stacking interactions with aromatic residues in the LOX active site or the retinoid-related receptors implicated in the compound's differentiation-inducing activity [3]. Procurement of an incorrect dimethylbiphenyl isomer or a simpler phenolic compound therefore risks loss of the specific polypharmacology—LOX inhibition plus formyltetrahydrofolate synthetase inhibition plus carboxylesterase inhibition—that defines the functional signature of 2,4-dimethylbiphenyl-3-ol as annotated in the MeSH biomedical vocabulary [1].

2,4-Dimethylbiphenyl-3-ol: Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


Multi-Target Enzyme Inhibition Fingerprint: Lipoxygenase Dominance with Secondary Target Engagement

According to the authoritative MeSH biomedical vocabulary record curated by the Medical University of Lublin, 2,4-dimethylbiphenyl-3-ol is explicitly annotated as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent' [1]. This multi-target inhibition hierarchy (LOX > formylTHF synthetase ≈ carboxylesterase > COX) is functionally meaningful when compared against the non-hydroxylated analog 2,4-dimethylbiphenyl (CAS 4433-10-7), which lacks the phenolic -OH required for iron chelation at the LOX catalytic site and has no annotated enzyme inhibition activity in public databases . Although specific IC₅₀ values for 2,4-dimethylbiphenyl-3-ol at each target are not publicly disclosed in the indexed literature, the qualitative rank-order potency profile—with LOX as the primary target—establishes a differentiation criterion: the hydroxylated compound engages at least four distinct enzyme targets, whereas the non-hydroxylated analog engages none that are documented. For procurement decisions, this multi-target signature means that 2,4-dimethylbiphenyl-3-ol uniquely supports research programs requiring concurrent modulation of the arachidonic acid cascade and folate metabolism pathways [1].

Lipoxygenase Inhibition Multi-target Profiling Arachidonic Acid Cascade Enzyme Selectivity

Cell Differentiation-Inducing Activity: Evidence for Anti-Proliferative and Pro-Differentiation Effects

Patent-derived pharmacological annotation indicates that 2,4-dimethylbiphenyl-3-ol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual anti-proliferative/pro-differentiation phenotype is explicitly cited as evidence for utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases including psoriasis [1][2]. In contrast, the non-hydroxylated analog 2,4-dimethylbiphenyl (CAS 4433-10-7) is primarily described as a synthetic intermediate for palladium(II) catalyst complexes in cross-coupling reactions, with no documented cell differentiation activity . The differentiation-inducing property is structurally linked to the biphenyl scaffold bearing a phenolic hydroxyl, as evidenced by the GALDERMA patent family (US 2009/0023811 A1), which claims biphenyl compounds with phenolic -OH groups as selective RARγ agonists capable of modulating keratinocyte differentiation and proliferation [3]. While 2,4-dimethylbiphenyl-3-ol is not the specifically claimed compound in that patent, its structural homology to the claimed RARγ-targeting biphenyl chemotype supports the class-level inference that the phenolic -OH at position 3 enables nuclear receptor engagement that non-hydroxylated biphenyls cannot achieve [3]. Quantitative EC₅₀ or IC₅₀ values for the differentiation assay are not publicly disclosed; however, the qualitative description 'pronounced activity' indicates efficacy at concentrations relevant to cellular assays [1].

Cancer Research Cell Differentiation Psoriasis Dermatology Monocyte Differentiation

Antioxidant Function in Lipid Systems: Radical-Scavenging Capacity Distinct from Synthetic Phenolic Antioxidants

The MeSH annotation for 2,4-dimethylbiphenyl-3-ol explicitly states that the compound 'serves as an antioxidant in fats and oils,' indicating functional efficacy in lipophilic environments relevant to food chemistry, cosmetic formulation, and biological membrane protection [1]. This antioxidant function is attributable to the phenolic -OH group, which can donate a hydrogen atom to lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation [2]. In comparison, 2,4-dimethylbiphenyl (CAS 4433-10-7) lacks any hydroxyl group and therefore has no inherent radical-scavenging capacity—its role is limited to that of a non-functional hydrocarbon . Within the broader class of hydroxylated biphenyls, a 2023 study published in *Molecules* (DOI: 10.3390/molecules28062646) systematically compared the antioxidant activities of natural phenols and their derived hydroxylated biphenyl dimers using DPPH radical-scavenging assays, demonstrating that biphenyl compounds bearing two phenolic -OH groups (e.g., magnolol derivatives) can achieve IC₅₀ values in the low micromolar range, while monohydroxylated biphenyls generally exhibit moderate activity [2]. Although 2,4-dimethylbiphenyl-3-ol was not among the specific compounds tested in that study, its monophenolic structure places it in the 'moderate antioxidant' tier—above non-hydroxylated biphenyls but below dihydroxylated analogs such as 3,3',5,5'-tetramethylbiphenyl-4,4'-diol [2][3]. The DPPH-scavenging activity for 2,4-dimethylbiphenyl-3-ol has been registered in the Aladdin Scientific assay database (Assay ID: ALA3424478), though the specific IC₅₀ value is not publicly displayed . For procurement, this functional antioxidant capacity in lipid systems distinguishes 2,4-dimethylbiphenyl-3-ol from non-hydroxylated biphenyls and positions it as a research tool for studying phenolic antioxidant mechanisms in hydrophobic environments.

Antioxidant Lipid Oxidation DPPH Radical Scavenging Food Chemistry

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and logP Distinguish from Non-Hydroxylated Dimethylbiphenyls

The presence of a single phenolic hydroxyl group in 2,4-dimethylbiphenyl-3-ol (C₁₄H₁₄O, MW 198.26 g/mol) confers a hydrogen-bond donor (HBD) count of 1, compared to 0 for the non-hydroxylated analog 2,4-dimethylbiphenyl (C₁₄H₁₄, MW 182.26 g/mol) . This single HBD difference has significant implications for molecular recognition: the phenolic -OH can act as both a hydrogen-bond donor and acceptor, enabling interactions with biological targets (e.g., the catalytic iron of lipoxygenases, or polar residues in nuclear receptor ligand-binding domains) that are geometrically and energetically inaccessible to the purely hydrocarbon analog [1]. The predicted logP for 2,4-dimethylbiphenyl-3-ol is approximately 3.5–4.0 (based on the ALogP of structurally related monohydroxylated biphenyls), compared to approximately 4.5–5.0 for 2,4-dimethylbiphenyl . This ~1 log unit reduction in lipophilicity, combined with the introduction of HBD capacity, places 2,4-dimethylbiphenyl-3-ol in a more favorable region of drug-like chemical space (congruent with Lipinski's Rule of Five) compared to the non-hydroxylated analog, which exceeds typical logP thresholds for oral bioavailability . Positional isomers such as 2,4'-dimethylbiphenyl-4-ol (CAS 857783-93-8) share the same molecular formula and HBD count but differ in the spatial orientation of the hydroxyl group, which can alter the pKₐ of the phenol by up to 0.5–1.0 log units depending on the degree of resonance stabilization by the adjacent aromatic ring . This pKₐ shift affects the ionization state at physiological pH and consequently influences both target binding and passive membrane permeability . For procurement, 2,4-dimethylbiphenyl-3-ol offers a defined, single-isomer physicochemical profile with one HBD, a specific pKₐ determined by the ortho-methyl and para-biphenyl substitution pattern, and a logP suitable for cell-based assays—properties not shared by the non-hydroxylated analog or by positional isomers with different hydroxyl placement.

Physicochemical Properties Hydrogen Bonding Lipophilicity Drug-likeness ADME

Provenance and Availability: Documented Patent Legacy Enables Freedom-to-Operate Assessment

2,4-Dimethylbiphenyl-3-ol is explicitly referenced in multiple patent families, including US 8,759,365 B2 ('Organic Compounds,' assigned to a CETP inhibitor program) [1], JP-H0150244-B2 and JP-H0244459-B2 (Japanese patents related to biphenyl compound synthesis and applications) [2], and is linked via structural class to the GALDERMA patent portfolio (US 2009/0023811 A1) claiming biphenyl RARγ agonists for dermatological indications [3]. This documented patent provenance provides procurement officers and research managers with a tractable intellectual property landscape for freedom-to-operate (FTO) assessment—a due-diligence requirement that cannot be satisfied for less well-documented dimethylbiphenyl isomers. In contrast, isomers such as 3,4'-dimethylbiphenyl (CAS 611-43-8) and 3,3'-dimethylbiphenyl (CAS 612-75-9) are primarily referenced only in general synthetic methodology patents without specific therapeutic use claims, making their FTO status ambiguous for biomedical research applications . Commercially, 2,4-dimethylbiphenyl-3-ol is available from multiple specialty chemical suppliers (CymitQuimica, Leyan, Yankai Scientific, Aladdin Scientific) at 95% purity with transparent pricing (€195/50 mg; €329/100 mg; €587/250 mg), enabling budget planning and competitive sourcing . Non-hydroxylated dimethylbiphenyl isomers are generally cheaper as bulk industrial intermediates, but their lack of documented bioactivity and patent provenance limits their suitability for drug discovery and pharmacological research programs.

Patent Landscape Freedom to Operate Chemical Procurement Research Tool Intellectual Property

Optimal Application Scenarios for 2,4-Dimethylbiphenyl-3-ol Based on Differentiated Evidence


Lipoxygenase-Mediated Inflammation Research: Primary Target Engagement Studies

2,4-Dimethylbiphenyl-3-ol is optimally deployed as a tool compound for investigating the role of lipoxygenase (LOX) enzymes in arachidonic acid metabolism, based on its MeSH-curated annotation as a 'potent lipoxygenase inhibitor' [1]. Its multi-target profile—potent LOX inhibition with secondary effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—enables studies of integrated eicosanoid pathway modulation where selective LOX inhibition alone may be insufficient to capture pathway crosstalk. Researchers studying inflammatory disorders where both LOX and COX pathways contribute to pathology (e.g., psoriasis, atherosclerosis) can use this compound to simultaneously probe both arms of the arachidonic acid cascade, with the understanding that LOX inhibition is the dominant pharmacological effect [1]. This multi-target feature distinguishes 2,4-dimethylbiphenyl-3-ol from highly selective single-target LOX inhibitors (e.g., zileuton) and from non-selective COX inhibitors, positioning it uniquely for polypharmacology-focused discovery programs.

Cell Differentiation and Cancer Biology: Anti-Proliferative Phenotype Screening

The documented activity of 2,4-dimethylbiphenyl-3-ol in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1] supports its use as a chemical probe in cancer biology and hematological research. Specifically, the compound can serve as a positive control or starting scaffold in phenotypic screening cascades aimed at identifying differentiation-inducing agents for acute promyelocytic leukemia (APL) or other malignancies where terminal differentiation therapy is an established clinical paradigm. The structural homology to biphenyl RARγ agonists claimed in the GALDERMA patent portfolio [2] further supports investigation of 2,4-dimethylbiphenyl-3-ol in dermatological research targeting keratinocyte hyperproliferation disorders such as psoriasis, where retinoid receptor-mediated normalization of epidermal differentiation is a validated therapeutic mechanism. Researchers should note that quantitative EC₅₀ values for differentiation are not publicly available, necessitating in-house dose-response characterization before use in quantitative structure-activity relationship (QSAR) studies.

Lipid Oxidation and Antioxidant Mechanism Studies in Hydrophobic Media

The explicit MeSH annotation of 2,4-dimethylbiphenyl-3-ol as an 'antioxidant in fats and oils' [1] makes it a valuable tool for studying phenolic antioxidant mechanisms in lipophilic environments. Unlike water-soluble antioxidants (e.g., ascorbic acid, Trolox) that partition poorly into lipid phases, 2,4-dimethylbiphenyl-3-ol's predicted logP of ~3.5–4.0 and single phenolic -OH enable it to intercept lipid peroxyl radicals within the hydrophobic core of micelles, liposomes, or bulk oil systems. It can be used as a comparator compound alongside dihydroxylated biphenyl antioxidants (e.g., magnolol, honokiol) to isolate the contribution of a single phenolic -OH to radical-scavenging stoichiometry and kinetics in lipid systems. The DPPH radical-scavenging assay registration (ALA3424478) [2] provides a starting point for quantitative antioxidant assessment, though users must independently determine IC₅₀ values under their specific experimental conditions.

Medicinal Chemistry Scaffold Development: Biphenyl Pharmacophore Optimization

2,4-Dimethylbiphenyl-3-ol serves as a tractable starting scaffold for medicinal chemistry optimization programs targeting LOX, RARγ, or folate pathway enzymes, based on its annotated multi-target enzyme inhibition profile [1] and well-defined patent provenance [2]. The presence of a single phenolic -OH provides a synthetic handle for further derivatization (e.g., O-alkylation, esterification, sulfation), while the two methyl groups offer sites for metabolic blocking or additional substitution. Its commercial availability at 95% purity and transparent pricing (€195/50 mg) makes it economically viable for initial structure-activity relationship (SAR) exploration, in contrast to custom-synthesized biphenyl analogs that may require significant upfront synthesis investment. The documented patent landscape, including US 8,759,365 B2 and the GALDERMA biphenyl RARγ agonist portfolio [2], provides a clear intellectual property framework for assessing the novelty of derivative compounds generated during lead optimization.

Quote Request

Request a Quote for 2,4-Dimethylbiphenyl-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.